N-(2-furylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide
Description
N-(2-furylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide is a synthetic acetamide derivative featuring a fused furochromen core (furo[2,3-f]chromen-7-one) substituted with methyl groups at positions 3, 4, and 7. The acetamide moiety is functionalized with a 2-furylmethyl group at the nitrogen atom. The compound’s core shares similarities with naturally occurring coumarin derivatives, which are known for diverse pharmacological properties, including anticoagulant and anticancer effects .
Properties
Molecular Formula |
C21H19NO5 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide |
InChI |
InChI=1S/C21H19NO5/c1-11-7-16-19(20-18(11)12(2)10-26-20)13(3)15(21(24)27-16)8-17(23)22-9-14-5-4-6-25-14/h4-7,10H,8-9H2,1-3H3,(H,22,23) |
InChI Key |
FYZHBSAMYYGAEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC=CO3)C)C4=C1C(=CO4)C |
Origin of Product |
United States |
Biological Activity
N-(2-furylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 357.43 g/mol. Its structure contains a furan moiety and a chromenone derivative, which are known to exhibit various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may function as an enzyme inhibitor or receptor modulator, affecting pathways involved in cell proliferation and apoptosis. The presence of the furan and chromenone groups suggests potential antioxidant properties, which are often linked to the modulation of oxidative stress responses in cells.
Antioxidant Activity
Research indicates that compounds containing furan and chromenone structures often exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases. For instance, studies have shown that similar furanocoumarins can protect against AAPH-induced cell damage through their antioxidative mechanisms .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Furan derivatives are known for their ability to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions like arthritis and other chronic inflammatory diseases.
Antimicrobial Properties
Preliminary studies suggest that derivatives of furan compounds exhibit antimicrobial effects against various pathogens. The specific activity of this compound against bacterial and fungal strains remains to be fully elucidated but holds promise based on related compounds.
Research Findings and Case Studies
Comparison with Similar Compounds
Table 1: Structural Analogues of the Target Compound
Substituent Effects on Pharmacological Properties
- Lipophilicity and Bioavailability: The 2-furylmethyl group in the target compound offers moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- Metabolic Stability : The 3-methoxybenzyl group () provides resistance to oxidative metabolism compared to furylmethyl, as methoxy groups are less prone to cytochrome P450-mediated degradation.
Physicochemical Properties and Stability
- Crystallinity : The target compound’s furylmethyl group may lead to less dense crystal packing compared to the benzodioxolylmethyl analogue (), as seen in ’s discussion of hydrogen-bonding networks affecting crystallinity .
- Thermal Stability : Methyl and methoxy groups generally improve thermal stability, as observed in differential scanning calorimetry (DSC) studies of related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
